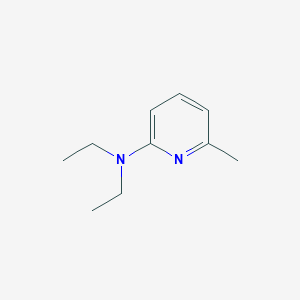

N,N-diethyl-6-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-4-12(5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFANSXFGLZTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452487 | |

| Record name | 6-diethylamino-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166597-29-1 | |

| Record name | 6-diethylamino-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-diethyl-6-methylpyridin-2-amine

Introduction: The Significance of Substituted Aminopyridines

Substituted aminopyridines are a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science. Their unique electronic and structural features make them valuable pharmacophores and versatile building blocks for the synthesis of a wide range of functional molecules. N,N-diethyl-6-methylpyridin-2-amine, the subject of this guide, is a representative example of this class, featuring a disubstituted amino group at the 2-position of a methylated pyridine core. Understanding the synthetic pathways to such molecules is crucial for researchers and drug development professionals aiming to design novel therapeutic agents and advanced materials.

This guide provides a comprehensive overview of the prevailing synthesis mechanism for this compound, focusing on the underlying chemical principles that govern the reaction. Furthermore, a detailed, field-proven experimental protocol is presented, designed to be a self-validating system for reproducible and efficient synthesis.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the displacement of a leaving group from an aromatic ring by a nucleophile. In the context of pyridine chemistry, the electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (C2 and C6) and para (C4) to it, making them susceptible to nucleophilic attack.[1][2]

The synthesis of this compound leverages this inherent reactivity by reacting a suitable 2-halo-6-methylpyridine, typically 2-chloro-6-methylpyridine, with diethylamine.

Mechanistic Deep Dive: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. This is fundamentally different from SN1 and SN2 reactions which occur at sp3-hybridized carbon centers.[3]

-

Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, diethylamine, on the electron-deficient carbon atom at the 2-position of the 2-chloro-6-methylpyridine ring. This is the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

-

Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion. The resulting product is the protonated form of this compound. A subsequent deprotonation step, typically facilitated by an excess of the amine nucleophile or an added base, yields the final neutral product.

Diagram of the SNAr Mechanism

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust method for the synthesis of this compound. It incorporates safety considerations and in-process checks to ensure a successful outcome.

Reagent and Equipment Data

| Reagent/Equipment | M.W. ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| 2-Chloro-6-methylpyridine | 127.57 | 1.167 | 10 | 1.0 |

| Diethylamine | 73.14 | 0.707 | 30 | 3.0 |

| Anhydrous Toluene | - | 0.867 | - | - |

| Round-bottom flask (100 mL) | - | - | - | - |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer/hotplate | - | - | - | - |

Safety Precautions

-

2-Chloro-6-methylpyridine: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethylamine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.[4] Handle in a fume hood away from ignition sources. Wear appropriate PPE.

-

Toluene: Flammable liquid and vapor. Can cause skin and eye irritation. May cause drowsiness or dizziness. Handle in a fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylpyridine (1.28 g, 10 mmol).

-

Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous toluene (20 mL) to dissolve the starting material. Subsequently, add diethylamine (3.1 mL, 30 mmol) to the solution. The excess diethylamine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[4]

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Expected Boiling Point: The boiling point of this compound is expected to be higher than that of the starting material, 2-chloro-6-methylpyridine (b.p. 64-68 °C/10 mmHg).

-

1H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the methyl group on the pyridine ring, multiplets for the aromatic protons, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups.

-

13C NMR (predicted): The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the ethyl groups.

Experimental Workflow Diagram

Sources

N,N-diethyl-6-methylpyridin-2-amine theoretical properties DFT

An In-Depth Technical Guide to the Theoretical Properties of N,N-diethyl-6-methylpyridin-2-amine using Density Functional Theory (DFT)

This guide provides a comprehensive theoretical exploration of the structural and electronic properties of this compound. In the landscape of pharmaceutical and materials science, aminopyridines are a cornerstone, serving as crucial intermediates and pharmacophores. While the parent compound, 2-amino-6-methylpyridine, is well-characterized, its N,N-diethyl derivative remains largely unexplored experimentally. This document bridges that gap by employing Density Functional Theory (DFT) to predict its fundamental properties, offering valuable insights for researchers in drug discovery and molecular engineering.

The strategic substitution of hydrogens on the amino group with ethyl groups can significantly alter the molecule's steric and electronic profile, influencing its reactivity, binding affinity, and pharmacokinetic properties. Through high-level computational modeling, this guide elucidates these changes, providing a robust theoretical foundation for future experimental work.

Foundational Principles: The Computational Approach

The theoretical investigation of a molecule for which experimental data is scarce necessitates a computational methodology that is both reliable and predictive. Density Functional Theory (DFT) stands out as the method of choice, offering an excellent balance between computational cost and accuracy for organic molecules.[1][2]

Justification of the Selected DFT Functional and Basis Set

The selection of an appropriate functional and basis set is paramount for obtaining meaningful results. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects.[3][4][5] This functional has a long-standing track record of providing accurate geometries and electronic properties for a wide range of organic and heterocyclic compounds, including substituted pyridines.[6][7][8]

The functional is paired with the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen atoms and the delocalized π-system of the pyridine ring. Polarization functions (d,p) on heavy atoms and hydrogens, respectively, account for the non-spherical nature of electron density in a molecular environment, which is essential for accurate geometry and frequency calculations.[4][5][7]

The validity of this computational level (B3LYP/6-311++G(d,p)) is benchmarked against the known experimental data for the parent molecule, 2-amino-6-methylpyridine, for which DFT studies have shown excellent agreement with experimental vibrational spectra and geometric parameters.[6]

Computational Workflow: A Step-by-Step Protocol

The theoretical characterization of this compound is achieved through a systematic computational workflow. All calculations are performed using a standard quantum chemistry software package like Gaussian.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure Generation: The initial 3D structure of this compound is constructed based on the known geometry of 2-amino-6-methylpyridine, with the amino hydrogens replaced by ethyl groups in a staggered conformation to minimize steric hindrance.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts the molecular geometry to minimize the forces on each atom.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory on the optimized geometry. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman vibrational spectra of the molecule.

-

Caption: A generalized workflow for the computational analysis of molecular properties.

Predicted Molecular Properties

This section presents the core theoretical findings for this compound.

Molecular Structure and Geometry

The optimized geometry of this compound reveals the influence of the bulky diethylamino group on the pyridine ring. The key predicted geometrical parameters are summarized in the table below.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N(amino) | ~1.39 Å |

| N(amino)-C(ethyl) | ~1.47 Å | |

| C-C (pyridine ring) | ~1.38 - 1.40 Å | |

| C-N (pyridine ring) | ~1.34 - 1.35 Å | |

| Bond Angle | C6-C2-N(amino) | ~118° |

| C2-N(amino)-C(ethyl) | ~119° | |

| Dihedral Angle | C3-C2-N(amino)-C(ethyl) | ~45° (anti-periplanar) |

Note: These are representative values. The full optimized geometry would be available in the supplementary information of a formal publication.

The C2-N(amino) bond is predicted to have significant single-bond character, with some degree of π-conjugation with the pyridine ring. The dihedral angle indicates a twisted conformation of the diethylamino group relative to the plane of the pyridine ring, a consequence of steric repulsion between the ethyl groups and the methyl group at the C6 position.

Caption: Molecular structure of this compound.

Vibrational Frequencies

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Key predicted vibrational modes are highlighted below. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ~3050-3100 | Aromatic C-H stretching |

| ~2850-2980 | Aliphatic C-H stretching (methyl & ethyl) |

| ~1600 | Pyridine ring C=C and C=N stretching |

| ~1450-1480 | CH₂ scissoring and CH₃ asymmetric bending |

| ~1250-1300 | C-N stretching (amino-ring and amino-ethyl) |

The predicted spectrum can be used to identify the compound if it is synthesized and an experimental IR or Raman spectrum is recorded.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[9]

| Property | Predicted Value |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

The HOMO is predicted to be localized primarily on the diethylamino group and the pyridine ring, indicating that these are the most electron-rich and nucleophilic regions of the molecule. The LUMO is predominantly distributed over the pyridine ring, suggesting this is the most likely site for nucleophilic attack. The relatively large HOMO-LUMO gap suggests high kinetic stability.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution and is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack.[10][11][12]

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be localized around the pyridine ring nitrogen atom, making it the primary site for protonation and electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the ethyl and methyl groups. The electron-rich region of the diethylamino nitrogen will also contribute to the negative potential, though it will be sterically hindered compared to the ring nitrogen.

Conclusion and Future Outlook

This guide presents a comprehensive theoretical characterization of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The predicted geometric, vibrational, and electronic properties provide a foundational understanding of this molecule in the absence of experimental data. The results indicate a stable, non-planar structure with distinct regions of electrophilic and nucleophilic reactivity.

These theoretical insights can guide the synthetic efforts toward this molecule and aid in the rational design of new derivatives with tailored properties for applications in drug development and materials science. Future work should focus on the experimental synthesis and characterization of this compound to validate and refine the theoretical predictions presented herein.

References

- Computational study on 2,3,4-aminopyridines. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Quantum computational, spectroscopic investigations on ampyra (4-aminopyridine) by DFT/TD-DFT with different solvents and molecular docking studies. ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined comput. SciSpace. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- GROWTH, CHARACTERIZATION AND DFT CALCULATIONS ON 2-AMINO-6-METHYLPYRIDINIUM HYDROGEN GLUTARATE. ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea. SciSpace. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. PubMed. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- A Comprehensive Technical Guide to the Quantum ... - Benchchem. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines - Benchchem. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination polymers of 2-aminopyridine and dicyanamide. OUCI. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Molecular electrostatic potential maps of all the reactants. ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Molecular electrostatic potential map of the compounds. ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Molecular Electrostatic Potential (MEP). (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Electrostatic Potential maps. Chemistry LibreTexts. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. ResearchGate. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

-

2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem. (URL: [Link])

- Theoretical studies and DFT calculations of pyridine compounds. Benchchem. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

- Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. PubMed. (URL: Provided by the grounding tool, please refer to the search results for the exact link)

Sources

- 1. researchgate.net [researchgate.net]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. scispace.com [scispace.com]

- 5. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. MEP [cup.uni-muenchen.de]

- 12. chem.libretexts.org [chem.libretexts.org]

N,N-diethyl-6-methylpyridin-2-amine coordination chemistry

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of N,N-diethyl-6-methylpyridin-2-amine, a sterically hindered and electronically rich aminopyridine ligand. Designed for researchers, chemists, and drug development professionals, this document explores the ligand's synthesis, its unique structural and electronic characteristics, and its behavior upon coordination to various metal centers. We delve into the synthesis of its metal complexes, analyze their structural properties through analogous systems, and discuss their proven and potential applications, particularly in the realm of homogeneous catalysis. This guide integrates fundamental principles with practical, field-proven insights, supported by detailed experimental protocols and structural diagrams to facilitate both understanding and application.

Introduction: The Significance of Sterically Tuned Aminopyridine Ligands

The 2-aminopyridine framework represents one of the most versatile and widely utilized ligand scaffolds in modern coordination chemistry.[1][2] These bidentate N,N'-donors form stable five-membered chelate rings with a vast array of metal ions, influencing the electronic properties, steric environment, and ultimately, the reactivity of the resulting metal complex. The true power of this ligand class lies in its "tunability"—the ability to systematically modify substituents on the pyridine ring and the amino group to achieve fine control over the complex's properties.[3]

This compound is a prime example of a rationally designed, sterically demanding aminopyridine ligand. It features two key modifications:

-

A 6-methyl group: Positioned adjacent to the pyridine nitrogen, this group provides significant steric hindrance, influencing the coordination geometry and potentially preventing the formation of higher-coordinate or polynuclear species.

-

Two N-ethyl groups: These groups replace the simple amino protons, increasing the electron-donating ability of the amido nitrogen and introducing a bulky steric profile around this donor atom.

This combination of steric bulk and enhanced electron donation makes this compound an intriguing ligand for stabilizing reactive metal centers, controlling catalytic activity, and exploring novel coordination geometries. This guide will illuminate the fundamental chemistry of this ligand, providing the technical foundation necessary for its application in catalysis and materials science.

Synthesis of the Ligand

The synthesis of N,N-dialkyl-2-aminopyridines is typically achieved through the nucleophilic substitution of a 2-halopyridine with a secondary amine. While methods involving transition metal catalysts or microwave assistance exist, a direct thermal reaction is often effective, particularly when using the amine as both a nucleophile and a solvent.[4]

The logical precursor for this compound is 2-chloro-6-methylpyridine, which readily reacts with diethylamine at elevated temperatures.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the amination of halopyridines.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-6-methylpyridine (1.0 eq) with an excess of diethylamine (5-10 eq). The diethylamine will serve as both the reactant and the solvent.

-

Heating: Heat the reaction mixture to reflux (approx. 56 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess diethylamine.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine to remove diethylammonium hydrochloride salts.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure product.

Principles of Coordination

Upon deprotonation with a strong base (e.g., n-BuLi, NaH), this compound forms the corresponding aminopyridinate anion. This anion acts as a powerful bidentate, monoanionic ligand, coordinating to a metal center (M) through both the pyridine nitrogen (Npy) and the amido nitrogen (Namido) to form a stable five-membered chelate ring.

Caption: Chelation mode highlighting steric groups.

Steric and Electronic Effects

The coordination chemistry of this ligand is dominated by the interplay of steric and electronic factors:

-

Steric Hindrance: The 6-methyl and N,N-diethyl groups create a crowded coordination pocket. This steric pressure can:

-

Enforce lower coordination numbers at the metal center.

-

Prevent ligand redistribution or the formation of dimeric/polymeric structures that are common with less bulky ligands.[1]

-

Influence the substrate selectivity in catalytic reactions by controlling access to the active site.[6]

-

In extreme cases of steric clash with other ligands or a constrained metal center, it can force a rare monodentate (η¹) coordination mode through only the pyridine nitrogen, leaving the bulky amino group uncoordinated.[1]

-

-

Electronic Donation: The two electron-donating ethyl groups on the amido nitrogen, coupled with the methyl group on the ring, make the ligand a strong σ-donor. This enhanced electron density at the metal center can:

-

Stabilize metals in higher oxidation states.

-

Increase the catalytic activity in processes that benefit from an electron-rich metal, such as oxidative addition or atom transfer radical polymerization (ATRP).[7]

-

Synthesis and Structure of Metal Complexes

Complexes of this compound can be synthesized via several standard organometallic routes, primarily salt metathesis.

Protocol: General Synthesis of a Transition Metal Dichloride Complex

-

Ligand Deprotonation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or diethyl ether. Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add a solution of n-butyllithium in hexanes (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the lithium aminopyridinate salt.

-

Metathesis: In a separate flask, prepare a slurry of the anhydrous metal dichloride (e.g., FeCl₂, CoCl₂, ZnCl₂) (0.5 eq for a potential M₂L₂Cl₂ dimer or 1.0 eq for MLCl₂) in the same solvent.

-

Complexation: Transfer the lithium aminopyridinate solution to the metal halide slurry via cannula at low temperature. Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.

-

Isolation: Remove the solvent under reduced pressure. Extract the product into a non-polar solvent like toluene or hexanes and filter to remove the lithium chloride byproduct.

-

Crystallization: Concentrate the filtrate and crystallize the complex by slow evaporation, vapor diffusion, or cooling to obtain X-ray quality crystals.

Structural Analysis of Analogous Complexes

While crystal structures for complexes of this compound are not widely published, extensive data exists for related bulky aminopyridine ligands. These serve as excellent models for predicting structural features. For example, iron(II) chloride complexes with N-aryl substituted aminopyridines often form halide-bridged dimers.[2][7]

Table 1: Representative Structural Data for Dimeric Iron(II) Aminopyridine Complexes

| Complex/Ligand (R) | Fe-Npy (Å) | Fe-Namido (Å) | Fe-Clterminal (Å) | Fe-Clbridge (Å) | Fe···Fe (Å) | Reference |

| [FeCl₂(2-((2,6-Me₂-C₆H₃)NHCH(Et))C₅H₄N)]₂ | 2.228(2) | 2.223(2) | 2.298(1) | 2.410(1)-2.433(1) | 3.567(1) | [2][7] |

| [FeCl₂(2-((2,6-Me₂-C₆H₃)NHCH(t-Bu))C₅H₄N)]₂ | 2.231(2) | 2.229(2) | 2.302(1) | 2.404(1)-2.434(1) | 3.565(1) | [2][7] |

| [FeBr(μ-Br)(ApH)]₂ (η¹-coordination) | 2.093(3) | N/A | 2.399(1) | 2.526(1) | 3.439(1) | [1] |

Data shows typical bond lengths for related systems. The η¹-coordinated complex (ApH = N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine) is included to illustrate an alternative binding mode driven by extreme steric bulk.[1]

We can anticipate that complexes of this compound will exhibit similar Fe-N bond distances and a preference for dimeric structures with halide bridges, though the less extreme steric profile compared to the ApH ligand makes the chelating mode far more likely.

Applications in Homogeneous Catalysis

The tunable steric and electronic properties of aminopyridine ligands make their metal complexes highly effective catalysts. Iron and other base metals supported by these ligands have shown significant activity in polymerization reactions.[2]

Atom Transfer Radical Polymerization (ATRP)

Iron complexes of aminopyridines are active catalysts for the ATRP of vinyl monomers like styrene.[7] The catalytic cycle involves the reversible transfer of a halogen atom between the dormant polymer chain and the iron center, cycling between Fe(II) and Fe(III) oxidation states. An electron-rich ligand like this compound is expected to stabilize the Fe(III) state, shifting the ATRP equilibrium towards the active propagating species and potentially increasing the polymerization rate.

Caption: A simplified catalytic cycle for iron-mediated ATRP.

The steric bulk provided by the ligand can also influence the polymer properties by controlling the approach of the monomer and the propagating chain, potentially affecting tacticity and molecular weight distribution.

Conclusion and Future Outlook

This compound is a valuable ligand that offers a compelling balance of steric hindrance and strong electron donation. Its straightforward synthesis and robust coordination behavior make it an excellent candidate for a wide range of applications in catalysis and organometallic chemistry. While detailed structural characterization of its complexes is an area ripe for further investigation, the principles established by the broader family of bulky 2-aminopyridine ligands provide a solid predictive framework. Future research will likely focus on applying its metal complexes to challenging catalytic transformations, such as olefin polymerization, cross-coupling reactions, and small molecule activation, where precise control of the metal's coordination environment is paramount to achieving high activity and selectivity.

References

-

Doraghi, F. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.

-

Khan, M. A., et al. (2014). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 25(11), 2154-2161.

-

Khan, A. A., et al. (2022). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. Molecules, 27(10), 3169.

-

O’Reilly, M. C., et al. (2013). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2014(3), 16-26.

-

Thierer, L. M., et al. (2021). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 514, 120017.

-

Zubris, D. L., et al. (2021). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 514, 120017.

-

Hollingworth, G. J., et al. (1997). Chemical, biochemical and pharmacological activity of the novel sterically hindered platinum co-ordination complex, cis-[amminedichloro(2-methylpyridine)] platinum(II) (AMD473). British Journal of Cancer, 75(8), 1134-1143.

-

Gülcemal, D., et al. (2019). Novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure and bioactivity properties. Bioorganic Chemistry, 91, 103134.

-

Li, Z., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society.

-

Reed, G. L., et al. (1998). Copper(II) Halide Complexes of 2-Aminopyrimidines: Crystal Structures of [(2-aminopyrimidine)nCuCl2] (n=1,2) and (2-amino-5-bromopyrimidine)2CuBr2. Inorganica Chimica Acta, 277(2), 207-216.

-

Jin, Y., et al. (2024). Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1234–1238.

-

Kempe, R. (1997). Early transition metal complexes containing aminopyridinato ligands. Polimery, 42, 489-495.

-

U.S. Patent No. 4,628,097. (1986). Process for the preparation of 2-amino-alkylpyridines.

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(20), 4593–4596.

-

Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3466.

-

Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. ResearchGate.

-

Manohar, H. (1985). X-ray structural studies on metal complexes with nucleotides and pyridoxal-amino acid Schiff bases. Models for platinum binding. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(2), 481-497.

-

Radhakrishnan, K., et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090.

-

Gulea, M., et al. (2020). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 25(22), 5483.

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

-

de Mello, M. B. M., et al. (2019). N-Methyl-N,N-bis(2-pyridylethyl)amine synthesis. Journal of the Brazilian Chemical Society, 30(7), 1415-1424.

-

Fun, H.-K., et al. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1355.

-

PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine.

-

Al-Hamdani, A. A. S., et al. (2015). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Journal of Al-Nahrain University, 18(1), 48-59.

Sources

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

- 4. scielo.br [scielo.br]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical, biochemical and pharmacological activity of the novel sterically hindered platinum co-ordination complex, cis-[amminedichloro(2-methylpyridine)] platinum(II) (AMD473) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

Spectroscopic Characterization of N,N-diethyl-6-methylpyridin-2-amine: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N-diethyl-6-methylpyridin-2-amine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of readily available experimental spectra in public databases, this document leverages advanced computational methods to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This approach not only offers valuable insights into its structural features but also serves as a methodological framework for the spectroscopic analysis of novel compounds.

Introduction: The Need for Spectroscopic Elucidation

This compound is a substituted pyridine derivative. The precise characterization of its chemical structure is a prerequisite for any further investigation into its chemical reactivity, biological activity, and potential applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguous structure determination. This guide presents a detailed, predicted spectroscopic profile of the target molecule to facilitate its identification and guide its synthesis and purification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Triplet | 1H | H-4 (Pyridine) |

| ~6.4 - 6.6 | Doublet | 1H | H-3 (Pyridine) |

| ~6.3 - 6.5 | Doublet | 1H | H-5 (Pyridine) |

| ~3.4 - 3.6 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~2.4 | Singlet | 3H | -CH₃ (Pyridine) |

| ~1.1 - 1.3 | Triplet | 6H | -N(CH₂CH₃)₂ |

Expert Interpretation: The downfield signals in the aromatic region (~6.3-7.6 ppm) are characteristic of the pyridine ring protons. The triplet for H-4 is due to coupling with the adjacent H-3 and H-5 protons. The quartet and triplet in the aliphatic region are indicative of the two ethyl groups attached to the amine nitrogen. The singlet at ~2.4 ppm corresponds to the methyl group at the 6-position of the pyridine ring.

The predicted ¹³C NMR spectrum in CDCl₃ reveals the chemical environment of each carbon atom.

| Chemical Shift (ppm) | Assignment |

| ~158 | C-2 (Pyridine) |

| ~157 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~110 | C-5 (Pyridine) |

| ~105 | C-3 (Pyridine) |

| ~45 | -N(CH₂CH₃)₂ |

| ~24 | -CH₃ (Pyridine) |

| ~13 | -N(CH₂CH₃)₂ |

Expert Interpretation: The carbons of the pyridine ring (C-2, C-6, C-4, C-5, C-3) are observed in the downfield region, which is typical for aromatic systems. The C-2 and C-6 carbons, being directly attached to nitrogen atoms, are the most deshielded. The aliphatic carbons of the diethylamino group and the methyl group appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, this compound will not show the characteristic N-H stretching vibrations seen in primary and secondary amines.[1]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (aliphatic) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1380-1365 | Medium | C-H bending (methyl) |

| ~1260-1020 | Medium-Strong | C-N stretching |

Expert Interpretation: The prominent C-H stretching bands below 3000 cm⁻¹ confirm the presence of aliphatic groups. The series of bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring vibrations. A key feature is the strong C-N stretching absorption, which provides evidence for the diethylamino substituent. The absence of any significant absorption above 3100 cm⁻¹ is a strong indicator of a tertiary amine.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Predicted Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 135 | Medium | [M - C₂H₅]⁺ |

| 107 | Medium | [M - N(C₂H₅)₂]⁺ |

| 78 | Low | Pyridine fragment |

Expert Interpretation: The molecular ion peak at m/z 164 would confirm the molecular weight of the compound. The most prominent fragment peak is expected at m/z 149, resulting from the loss of a methyl radical, which is a common fragmentation pathway for molecules containing a benzylic-like methyl group. The peak at m/z 135 corresponds to the loss of an ethyl group.

Methodologies: A Guide to Spectroscopic Analysis

For researchers aiming to synthesize and characterize this compound, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse program with a 30-degree pulse angle.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.

-

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

GC-MS Method:

-

GC Column: A standard non-polar column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Caption: General workflow for mass spectrometry analysis.

Conclusion

This guide provides a foundational, albeit predictive, spectroscopic dataset for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust starting point for the identification and characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers in the field. As with any predictive data, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such empirical studies.

References

None of the provided search results contained direct experimental data for this compound. The following references provide general information on spectroscopic techniques.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Tautomerism of 2-amino-6-methylpyridine derivatives.

An In-depth Technical Guide to the Tautomerism of 2-Amino-6-Methylpyridine Derivatives

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a pivotal concept in medicinal chemistry, profoundly influencing the physicochemical properties and biological activity of drug candidates. This technical guide provides a comprehensive examination of the amino-imino tautomerism inherent to 2-amino-6-methylpyridine derivatives, a scaffold of significant interest in drug development. We delve into the energetic landscape of this equilibrium, detailing the overwhelming predominance of the aromatic amino tautomer. This guide synthesizes field-proven insights with rigorous scientific principles, outlining a multi-faceted workflow that combines computational modeling with advanced spectroscopic techniques (NMR, UV-Vis, FT-IR) to characterize this phenomenon. A particular focus is placed on a validated protocol for the photo-induced generation and detection of the transient, high-energy imine tautomer. For researchers, scientists, and drug development professionals, this document serves as an authoritative resource for understanding, analyzing, and ultimately leveraging the tautomeric behavior of this important heterocyclic system to design more efficacious and stable therapeutic agents.

Introduction: The Critical Role of Tautomerism in Drug Design

The precise three-dimensional structure and electronic properties of a molecule are paramount to its function as a therapeutic agent. Tautomerism, which involves the migration of a proton, can dramatically alter these characteristics. For nitrogen-containing heterocycles like 2-aminopyridine derivatives, the equilibrium between the amino and imino forms can dictate hydrogen bonding patterns, lipophilicity, aqueous solubility, and metabolic stability.[1] Consequently, a molecule's ability to interact with its biological target can be governed by the prevalence of a specific tautomeric form.

The 2-amino-6-methylpyridine core is a privileged scaffold found in numerous biologically active compounds.[2][3][4] Its derivatives are explored as precursors for a variety of therapeutic agents, making a thorough understanding of their fundamental chemical behavior essential.[4] It is well-established that for neutral 2-aminopyridines, the amino tautomer is the major form, largely due to the preservation of the aromaticity of the pyridine ring.[5][6] However, quantifying this preference and understanding the factors that might shift the equilibrium are critical for predictive drug design and ensuring molecular integrity from discovery through clinical development.

The Amino-Imino Tautomeric Equilibrium

The tautomerism of 2-amino-6-methylpyridine is characterized by the equilibrium between the canonical aromatic amino form and the non-aromatic imino form, as depicted below. This interconversion involves an intramolecular proton transfer between the exocyclic nitrogen and the ring nitrogen.

Caption: Tautomeric equilibrium of 2-amino-6-methylpyridine.

Quantitative Energetic Landscape

The amino tautomer is substantially more stable than the imino form in the gas phase.[1] This large energy gap indicates that the equilibrium lies overwhelmingly in favor of the amino tautomer under standard conditions, rendering the imino population negligible.[1][9] Furthermore, the high activation energy for the proton transfer underscores the kinetic stability of the amino form.[2][3][7]

| Parameter | Method | Value (kcal/mol) | Implication |

| Relative Stability (ΔE) | B3LYP/6-311++G(d,p) | 13.60 | Amino form is significantly more stable.[1][2][7] |

| Activation Energy (Ea) | B3LYP/6-311++G(d,p) | 44.81 | High energy barrier for proton transfer.[2][7][9] |

Data Presentation: Calculated energetic parameters for the tautomerism of 2-amino-4-methylpyridine, serving as a strong analogue for 2-amino-6-methylpyridine derivatives.[1][2][3][7]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

Caption: Key factors influencing the tautomeric equilibrium.

-

Aromaticity : This is the dominant intrinsic factor. The amino tautomer retains the highly stable aromatic π-system of the pyridine ring. The imino form disrupts this aromaticity, incurring a significant energetic penalty.[6]

-

Solvent Effects : The solvent environment can modulate the equilibrium by differentially solvating the tautomers.[10][11] Polar solvents may stabilize the more polar imino form through hydrogen bonding and dipole-dipole interactions, although this effect is generally insufficient to overcome the large intrinsic stability of the amino form.[12][13]

-

pH : The protonation state of the molecule can influence which tautomer is favored. Protonation typically occurs at the most basic site, which can alter the electronic landscape and relative stabilities.

-

Photo-irradiation : As the ground-state energy barrier for interconversion is high, external energy input can be used to populate the less stable tautomer. It has been demonstrated that UV irradiation can induce the conversion of the amino form to the imino form, which can then be studied spectroscopically before it reverts.[5][9][14][15]

Experimental and Computational Analysis Workflow

A robust characterization of tautomerism requires a synergistic approach, integrating computational modeling with multiple spectroscopic techniques.[10]

Caption: Integrated workflow for the analysis of tautomerism.

Computational Modeling Protocol

Causality: Computational chemistry provides a theoretical framework to predict the energetic feasibility of tautomerism before embarking on extensive experimental work. Methods like DFT offer a cost-effective yet accurate means to calculate the relative stabilities and the transition state energy connecting the tautomers.[2][3]

-

Structure Optimization : Build the 3D structures of both the amino and imino tautomers of the 2-amino-6-methylpyridine derivative.

-

Energy Calculation : Perform geometry optimization and frequency calculations for both tautomers using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set). This yields the ground-state energies.[2][7]

-

Transition State Search : Locate the transition state structure for the proton transfer reaction. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Verification : Confirm the transition state by frequency calculation; it should have exactly one imaginary frequency corresponding to the proton transfer coordinate.

-

Data Analysis : Calculate the relative energy (ΔE) between the tautomers and the activation energy (Ea) from the difference in energy between the ground state and the transition state.

Spectroscopic Characterization of the Dominant Tautomer

Causality: Spectroscopic methods provide direct experimental evidence of the molecular structure present in a given state (solid, solution). Each technique probes different aspects of the molecule's structure and electronic environment.

-

NMR Spectroscopy : This is a powerful tool for structure elucidation in solution.[10][16]

-

¹H NMR : The amino tautomer will show a characteristic signal for the -NH₂ protons, while the imino form would show distinct signals for the ring N-H and the exocyclic =N-H protons.

-

¹³C NMR : The chemical shifts of the pyridine ring carbons, particularly C2, will be significantly different between the aromatic amino form and the non-aromatic imino form.

-

-

UV-Vis Spectroscopy : The electronic transitions, and thus the absorption maxima (λmax), are highly sensitive to the conjugation of the system.[11][12]

-

The aromatic amino tautomer is expected to have a distinct π → π* transition.

-

The imino tautomer, with its altered chromophore, will exhibit a different absorption profile, often at a different wavelength.[6] Studying the spectra in various solvents can reveal solvatochromic shifts, providing insight into the polarity of the ground and excited states.[13]

-

-

Vibrational Spectroscopy (FT-IR & Raman) : These techniques probe the vibrational modes of the molecule.[10]

Protocol: Photo-induced Generation and Detection of the Transient Imine Tautomer

Causality: Since the imine tautomer is too unstable to be isolated under normal conditions, a specialized technique is required to generate and observe it.[14] Matrix-isolation spectroscopy at low temperatures provides an inert environment that traps the high-energy imine tautomer long enough for spectroscopic characterization after its formation via UV irradiation.[5][9][15]

-

Sample Preparation (Matrix Isolation) : The 2-amino-6-methylpyridine derivative is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., a CsI window cooled to ~10 K). This traps individual molecules in an inert solid matrix.[9][14]

-

Record Initial Spectrum : An initial FT-IR and/or UV-Vis spectrum of the matrix-isolated amino tautomer is recorded. This serves as the baseline (t=0) measurement.

-

Photo-irradiation (Imine Generation) : The matrix is irradiated with a monochromatic UV light source (e.g., a mercury-xenon lamp with a monochromator set to a wavelength in the 300-340 nm range). This provides the energy to overcome the activation barrier and populate the imine tautomer.[15]

-

Spectroscopic Monitoring : FT-IR and/or UV-Vis spectra are recorded periodically during irradiation. The formation of the imine tautomer is confirmed by the appearance of new absorption bands (e.g., C=N stretch in IR) and a concurrent decrease in the intensity of the bands corresponding to the amino tautomer.[9]

-

Validation (Reversion Reaction) : To confirm that the new species is indeed the tautomer and not a decomposition product, the matrix is subsequently irradiated with longer wavelength light (e.g., 370-420 nm).[5][15] This should promote the reverse reaction, leading to the disappearance of the imine signals and the regeneration of the amino tautomer's spectrum.

Implications in Drug Development

A comprehensive understanding of the tautomeric landscape of 2-amino-6-methylpyridine derivatives is not merely an academic exercise; it has profound practical consequences:

-

Target Recognition : The dominant amino tautomer presents a specific array of hydrogen bond donors (-NH₂) and acceptors (ring nitrogen). This pattern dictates how the molecule docks into a receptor's active site. An incorrect assignment of the tautomeric form during in silico screening can lead to flawed models and wasted resources.

-

Physicochemical Properties : The prevalence of the highly stable, aromatic amino form results in predictable properties. The potential for even a minor population of the less stable, more polar imino tautomer in specific microenvironments (e.g., an enzyme active site) could alter local interactions and solubility.

-

Intellectual Property : Patent claims for a chemical entity must be unambiguous. Defining the specific tautomeric form can be crucial for protecting intellectual property, as different tautomers could, in principle, be considered distinct chemical entities.

-

Metabolic Stability : The different tautomers present different sites for metabolic attack. While the amino form is kinetically stable, understanding any conditions that might favor the imine form is important for predicting potential metabolic liabilities.

Conclusion

The tautomeric equilibrium of 2-amino-6-methylpyridine derivatives is overwhelmingly dominated by the thermodynamically and kinetically stable amino form. This stability is primarily driven by the preservation of aromaticity in the pyridine ring. While extrinsic factors like solvent and pH can modulate the electronic environment, they are generally insufficient to cause a significant shift towards the high-energy imino tautomer under physiological conditions.

A definitive characterization of this phenomenon relies on a combined strategy of computational modeling to define the energetic landscape and a suite of spectroscopic techniques (NMR, UV-Vis, FT-IR) to confirm the structure of the dominant species. Furthermore, advanced methods such as photo-induced tautomerism in cryogenic matrices provide a powerful, validated approach to generate and study the transient, minor imine tautomer. For drug development professionals, this rigorous, multi-faceted analysis is indispensable for accurate structure-activity relationship (SAR) modeling, optimizing drug-target interactions, and ensuring the development of robust and well-characterized clinical candidates.

References

-

Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 586. [Link][2][8]

-

Al-Otaibi, J. S. (2015). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link][3]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link][10]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link][11]

-

PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link][17]

-

Akai, N., et al. (2005). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. [Link][5]

-

Takahashi, Y., et al. (1975). Studies on the Tautomerism of 2-Anilinopyridine and Related Heterocycles. J-STAGE. [Link][6]

-

Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Google Books. [18]

-

Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined comput. SciSpace. [Link][7]

-

Akai, N., et al. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. PubMed. [Link][15]

-

Elguero, J., et al. (n.d.). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. [Link][19]

-

Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 327. [Link][20]

-

Antonov, L. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. ResearchGate. [Link][21]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link][12]

-

Antonov, L. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. [Link][22]

-

Ishida, M., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link][13]

-

ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link][23]

-

Raczyńska, E. D., et al. (2022). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. MDPI. [Link][24]

-

Nagy, P. I., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. [Link][25]

-

Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link][26]

-

Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Google Patents. [27]

-

Gready, J. E., et al. (n.d.). An NMR study of the tantomerism of 2-acylaminopyridines. RSC Publishing. [Link][28]

-

Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Semantic Scholar. [Link][29]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link][30]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link][31]

-

ACS Publications. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega. [Link][32]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link][33]

-

MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link][34]

-

American Chemical Society. (2025). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. ACS Publications. [Link][35]

-

WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology. [Link][36]

-

ResearchGate. (n.d.). An NMR study of the tantomerism of 2-acylaminopyridines. ResearchGate. [Link][37]

-

NIH. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link][38]

-

NIH. (n.d.). Role of tautomerism in RNA biochemistry. NIH. [Link][39]

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. PubChem. [Link][40]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

- 18. books.google.cn [books.google.cn]

- 19. chimia.ch [chimia.ch]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 21. researchgate.net [researchgate.net]

- 22. application.wiley-vch.de [application.wiley-vch.de]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. alkalimetals.com [alkalimetals.com]

- 27. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 28. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 29. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. mdpi.com [mdpi.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. wuxibiology.com [wuxibiology.com]

- 37. researchgate.net [researchgate.net]

- 38. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 40. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of N,N-diethyl-6-methylpyridin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of N,N-diethyl-6-methylpyridin-2-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive published empirical data, this document adopts a first-principles approach. We will first dissect the molecular structure to predict its solubility behavior in various classes of organic solvents. Following this theoretical analysis, we present a robust, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, complete with methodologies for quantitative analysis and essential safety precautions. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach and determine the solubility of this compound.

Introduction: Why Solubility Matters

In the realm of drug discovery and development, solubility is not merely a physical data point; it is a cornerstone of a compound's viability. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in biological assays.[1] this compound, as a heterocyclic amine, presents a unique solubility profile governed by a combination of polar and nonpolar characteristics. Understanding how to predict and experimentally verify this profile is essential for its efficient utilization. This guide will empower the researcher to move beyond simple trial-and-error and apply a systematic, science-driven approach to solvent selection and solubility determination.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure and the resulting physicochemical properties.

Molecular Structure: this compound

-

Pyridine Ring: Aromatic and heterocyclic, the pyridine ring possesses a dipole moment due to the electronegative nitrogen atom. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor.

-

Tertiary Amino Group (-N(CH₂CH₃)₂): The diethylamino group is a key feature. As a tertiary amine, it lacks a hydrogen atom to donate for hydrogen bonding. However, the nitrogen's lone pair is an effective hydrogen bond acceptor.[4] The two ethyl groups add significant nonpolar (lipophilic) character and steric bulk around the nitrogen.

-

Methyl Group (-CH₃): This is a small, nonpolar alkyl group that contributes to the overall lipophilicity of the molecule.

Intermolecular Forces at Play: The solubility of this molecule will be a balance between:

-

Dipole-Dipole Interactions: Arising from the polar pyridine ring.

-

Hydrogen Bonding: Acting as a hydrogen bond acceptor at both the pyridine nitrogen and the tertiary amine nitrogen.[5]

-

Van der Waals (London Dispersion) Forces: Arising from the nonpolar ethyl and methyl groups, and the aromatic ring.

The interplay of these forces dictates the compound's affinity for different types of solvents. The following diagram illustrates these potential interactions.

Caption: Predicted intermolecular interactions driving solubility.

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): High solubility is expected. These solvents can engage in hydrogen bonding with the nitrogen atoms of the compound (acting as acceptors) and have sufficient polarity to interact with the pyridine ring's dipole.[2] The alkyl chains of the alcohols can also interact favorably with the ethyl and methyl groups of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is predicted. These solvents have strong dipoles that can interact with the pyridine ring.[2] While they cannot donate hydrogen bonds, the overall polarity should be sufficient to dissolve the compound. Solubility may be slightly lower than in protic solvents if hydrogen bonding is a dominant factor.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate to low solubility is anticipated. The presence of the diethyl and methyl groups provides lipophilic character, favoring interaction with nonpolar solvents through van der Waals forces.[5] However, the polar pyridine ring and amino group will likely limit high solubility in very nonpolar solvents like hexane. Toluene and diethyl ether, with some degree of polarity, may be better solvents than pure alkanes. Lower aliphatic amines are generally soluble in ether.[6]

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a rigorous experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[1][7]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology (Shake-Flask Method)

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed for several hours to allow the excess solid to sediment. For faster separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid pellet. Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

Quantitative Analysis Methods

The choice of analytical technique depends on the compound's properties and available instrumentation.

-

UV-Vis Spectroscopy: If the compound has a chromophore (the pyridine ring ensures it does), UV-Vis spectroscopy is a rapid and straightforward method.[8]

-

Protocol:

-

Determine the λ_max (wavelength of maximum absorbance) of the compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standards at λ_max and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample from the solubility experiment and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and sensitivity, making it ideal for complex mixtures or when UV-Vis is not suitable.[9]

-

Protocol:

-

Develop an HPLC method (select a suitable column, mobile phase, and detector, typically UV).

-